molecular formula C24H18F3N3O2S2 B2694591 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide CAS No. 864859-57-4

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2694591
CAS No.: 864859-57-4
M. Wt: 501.54
InChI Key: XPWZOPNWIKEMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole-Thienopyridine Hybrid Research

Benzothiazole and thienopyridine derivatives have independently garnered attention for their broad-spectrum biological activities. Benzothiazoles, first synthesized in the late 19th century, emerged as antimicrobial and anticancer agents due to their ability to intercalate DNA and inhibit microbial enzymes. Thienopyridines, particularly 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, gained prominence in the 1980s as antiplatelet agents, with clopidogrel serving as a landmark drug. The fusion of these scaffolds began in the early 2000s, driven by the need to overcome drug resistance and enhance target specificity.

Early hybrid systems, such as bis-thiazoles linked to quinoxaline or thienothiophene , demonstrated improved antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to parent compounds. For instance, compound 12a in a 2023 study exhibited a 12 mm inhibitory zone against S. aureus, matching the efficacy of tobramycin. Concurrently, thienopyridine modifications, including acetyl and benzamide substitutions, were shown to enhance blood-brain barrier permeability and metabolic stability.

Table 1: Key Milestones in Benzothiazole-Thienopyridine Hybrid Research

Year Development Biological Activity Reference
2007 Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines (THTPs) Anti-inflammatory, antimicrobial
2015 Benzothiazole-pyrimidine hybrids Antibacterial, antifungal
2023 Bis-thiazole-thienothiophene conjugates Gram-positive antibacterial

The integration of benzothiazole with thienopyridine addressed limitations such as poor solubility and microbial efflux pump evasion. Molecular docking studies against dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase further validated hybrid systems’ ability to disrupt bacterial folate metabolism and protein synthesis.

Evolution of Trifluoromethyl Benzamide in Medicinal Chemistry Research

The trifluoromethyl (-CF₃) group has become a cornerstone in drug design due to its electron-withdrawing properties, metabolic stability, and lipophilicity enhancement. Introduced into benzamide frameworks in the 1990s, trifluoromethyl benzamides initially served as kinase inhibitors and antimicrobial agents. A 2021 patent detailed a novel synthesis of 2-trifluoromethyl benzamide via hydrogenation-dechlorination and hydrolysis, achieving 67% yield and 97% purity. This method avoided toxic intermediates, aligning with green chemistry principles.

Table 2: Evolution of Trifluoromethyl Benzamide Synthesis

Method Year Key Advancements Yield (%) Reference
Halogen exchange with CuCN 1998 Introduction of cyano groups 45
Hydrogenation-dechlorination 2021 Isomer-free intermediates, scalable synthesis 67
Microwave-assisted condensation 2023 Reduced reaction time (30 min) 82

In hybrid molecules, the trifluoromethyl benzamide moiety enhances target binding through hydrophobic interactions and fluorine-specific hydrogen bonding. For example, 3-(trifluoromethyl)benzamide derivatives in anti-tubercular agents exhibited MIC values of 0.5 µg/mL against Mycobacterium tuberculosis by inhibiting DprE1, a key enzyme in cell wall synthesis.

Current Scientific Research Landscape and Significance

The current research landscape emphasizes molecular hybridization to combat multidrug-resistant pathogens. Hybrids like the target compound leverage three pharmacophoric elements:

  • Benzothiazole : Disrupts bacterial DNA gyrase and topoisomerase IV.
  • Tetrahydrothienopyridine : Enhances solubility and CNS penetration.
  • Trifluoromethyl benzamide : Improves metabolic stability and target affinity.

Recent studies employ one-pot multicomponent reactions and microwave irradiation to streamline synthesis. For instance, a 2023 protocol achieved 85% yield for a benzothiazole-thienopyridine hybrid using EtOH/TEA under reflux. Computational tools, including molecular dynamics and QSAR modeling, now guide rational design by predicting binding modes against proteins like DHFR and DprE1.

Emerging Applications :

  • Antimicrobial agents : Hybrids show 4–8-fold higher activity against methicillin-resistant S. aureus (MRSA) than vancomycin.
  • Anticancer therapeutics : Thienopyridine derivatives inhibit PI3K/Akt/mTOR pathways in breast cancer cells.

Academic Research Objectives and Scope

The primary objectives in studying N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide are:

  • Synthetic Optimization : Develop scalable routes using eco-friendly catalysts (e.g., Bi(OTf)₃) to reduce reliance on halogenated solvents.
  • Mechanistic Elucidation : Characterize interactions with bacterial targets via cryo-EM and isothermal titration calorimetry (ITC).
  • Structure-Activity Relationships (SAR) : Systematically vary substituents on the benzothiazole (e.g., nitro, amino) and benzamide (e.g., methyl, chloro) to correlate modifications with bioactivity.

Table 3: Priority Research Areas

Focus Area Methodologies Expected Outcome
Synthetic efficiency Flow chemistry, photoredox catalysis >80% yield, <3 synthetic steps
Target validation CRISPR-Cas9 knockout, proteomics Identification of primary binding targets
Toxicity screening Zebrafish embryo models, Ames test Low hepatotoxicity, non-mutagenic

Future work will explore in vivo efficacy in murine infection models and co-crystallization with bacterial enzymes to refine atomic-level interactions. Collaborative efforts between synthetic chemists and microbiologists are critical to advancing this compound into preclinical trials.

Properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O2S2/c1-13(31)30-10-9-16-19(12-30)34-23(20(16)22-28-17-7-2-3-8-18(17)33-22)29-21(32)14-5-4-6-15(11-14)24(25,26)27/h2-8,11H,9-10,12H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWZOPNWIKEMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3)

  • Key Differences :
    • Position 6 substituent : Isopropyl group vs. acetyl group in the target compound.
    • Benzamide moiety : Lacks the 3-(trifluoromethyl) group, instead featuring a simpler acetamide.
  • Activity : Exhibits low µM-range APE1 inhibition (IC₅₀ ~10–20 µM) and enhances the cytotoxicity of alkylating agents like temozolomide (TMZ) in HeLa cells .
  • Pharmacokinetics (PK) : Demonstrates favorable brain exposure in mice, with plasma and brain AUC values supporting CNS activity .

Patent Derivatives (EP3348550A1)

  • Examples :
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences: Core structure: Benzothiazole derivatives lack the fused tetrahydrothieno[2,3-c]pyridine ring. Substituents: Methoxy or phenyl groups on the acetamide moiety vs. the 3-(trifluoromethyl)benzamide in the target compound.
  • Hypothesized Impact : The trifluoromethyl group in the target compound may enhance electron-withdrawing effects, improving enzyme binding and metabolic stability compared to methoxy or phenyl analogues .

Structure-Activity Relationships (SAR)

  • Position 6 Substituents: Acetyl group: May improve solubility and hydrogen-bonding interactions with APE1’s active site compared to the bulkier isopropyl group in Compound 3.
  • Benzamide Modifications :
    • 3-(Trifluoromethyl) group : Likely enhances binding affinity through hydrophobic interactions and fluorine-based electronic effects, a common strategy in kinase inhibitors .
    • Trifluoromethyl vs. Methoxy/Phenyl : The trifluoromethyl group offers superior metabolic stability and resistance to oxidative degradation compared to methoxy or phenyl groups.

Data Tables

Table 1: Comparative Analysis of APE1 Inhibitors

Compound Name Core Structure Position 6 Substituent Benzamide Substituent APE1 IC₅₀ (µM) Cytotoxicity Enhancement (TMZ) Brain Exposure (AUC, ng·h/mL)
Target Compound Tetrahydrothieno[2,3-c]pyridine Acetyl 3-(Trifluoromethyl) ~5–10* 2–3-fold* 450–500*
Compound 3 Tetrahydrothieno[2,3-c]pyridine Isopropyl Acetamide 10–20 1.5–2-fold 300–400
EP3348550A1 Derivative Benzothiazole N/A 3-Methoxyphenyl Not reported Not reported Not reported

*Hypothetical values based on structural optimization trends.

Research Findings

  • APE1 Inhibition Mechanism: The target compound’s benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine core likely interacts with APE1’s DNA-binding domain, while the 3-(trifluoromethyl)benzamide moiety stabilizes the enzyme-inhibitor complex through hydrophobic interactions .
  • Therapeutic Potential: Elevated APE1 activity in gliomas (~7.3-fold higher than normal brain tissue) underscores the need for inhibitors with CNS penetration . The target compound’s acetyl and trifluoromethyl groups may improve brain bioavailability compared to earlier analogues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.